molecular formula C21H20N2O2S B2928704 9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866348-80-3

9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Cat. No. B2928704
CAS RN: 866348-80-3
M. Wt: 364.46
InChI Key: MVIQJDPYBUDWPO-UHFFFAOYSA-N
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Description

The compound “9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Corrosion Inhibition

9-Ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine: has been studied for its effectiveness as a corrosion inhibitor. The compound’s heterocyclic structure, which includes sulfur and nitrogen atoms, allows it to adsorb onto metallic surfaces, thereby blocking active sites that contribute to corrosion . This application is particularly relevant in protecting carbon steel in hydrochloric acid environments, where the compound’s efficiency increases with concentration and decreases with temperature .

Anti-inflammatory Pharmacology

Pyrimidine derivatives, including those similar to our compound of interest, have shown a range of pharmacological effects. They are known to exhibit anti-inflammatory properties by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This suggests potential applications in the development of new anti-inflammatory drugs.

Antiviral and Antibiotic Agents

The binding of pyrazolopyrimidine, a related structure, with sugar moieties has attracted attention due to its antiviral and antibiotic properties . By extension, 9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine could be explored for its utility in forming nucleosides with similar biological activities.

Anticancer Research

Compounds with pyrimidine-thione structures have been associated with anticancer activities . The presence of the pyrimidine ring in 9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine makes it a candidate for further research into its potential use in cancer treatment strategies.

Synthesis of Acyclic Nucleosides

The synthesis of acyclic S-nucleosides from pyrazolopyrimidine-thiones has been documented, and these nucleosides have commanded worldwide attention due to their pharmacological activities . Our compound could serve as a key precursor in the synthesis of these nucleosides, expanding the repertoire of available medicinal compounds.

Green Chemistry Applications

The compound’s structure is conducive to the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which can be achieved through green chemistry approaches . This application is significant in the context of sustainable chemistry, where environmentally friendly and metal-free synthesis methods are highly valued.

properties

IUPAC Name

9-ethoxy-4-ethylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-3-24-17-12-8-11-15-13-16-20(25-18(15)17)22-19(23-21(16)26-4-2)14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIQJDPYBUDWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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